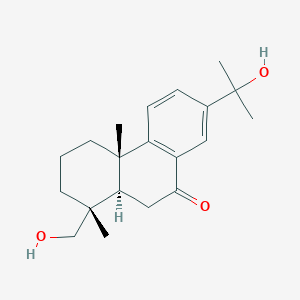

(1R,4aS,10aR)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one

Vue d'ensemble

Description

(1R,4aS,10aR)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one is a natural product found in Abies spectabilis, Larix kaempferi, and Pinus yunnanensis with data available.

Applications De Recherche Scientifique

Source and Isolation

The compound “15,18-Dihydroxyabieta-8,11,13-trien-7-one” is a diterpenoid that has been isolated from the buds of Pinus banksiana Lamb . It was one of the 15 compounds isolated during the phytochemical investigation of the buds of this plant .

Cytotoxic Activity

This compound has shown moderate cytotoxicity against a human lung carcinoma cell line . This suggests that it could potentially be used in cancer research, particularly in the study of lung cancer.

Antibacterial Activity

The compound was tested for antibacterial activities . Although the specific results are not mentioned, this suggests potential use in the development of new antibacterial agents.

Pharmacological Effects

“15,18-Dihydroxyabieta-8,11,13-trien-7-one” is renowned for its exceptional pharmacological effects . It has been extensively employed in studying refractory neoplasms .

Traditional Medicine

The plant from which this compound is derived, Pinus banksiana Lamb, has been used in traditional medicines . The gum, when chewed, can fight colds, the inner bark has been used as a poultice to heal wounds, and leaves were used to clear congested lungs . This suggests that the compound could potentially have similar medicinal properties.

Industrial Applications

The pine oil and pine tar, which could potentially contain this compound, have been used to make disinfectants, antiseptics, and insecticides . This suggests potential industrial applications for this compound.

Mécanisme D'action

Target of Action

15,18-Dihydroxyabieta-8,11,13-trien-7-one primarily targets cellular signaling pathways involved in carcinogenesis. This compound, isolated from the aerial parts of Abies recurvata, exhibits significant antineoplastic activity by selectively manipulating intricate cellular signaling cascades .

Mode of Action

The compound interacts with its targets by modulating key signaling molecules within cancer cells. This interaction disrupts the normal signaling processes, leading to the inhibition of cell proliferation and induction of apoptosis. The specific molecular interactions and binding affinities are still under investigation, but the compound’s ability to interfere with these pathways is crucial for its antineoplastic effects .

Biochemical Pathways

15,18-Dihydroxyabieta-8,11,13-trien-7-one affects several biochemical pathways, including those involved in cell cycle regulation and apoptosis. By altering the activity of proteins and enzymes within these pathways, the compound can halt the progression of the cell cycle and trigger programmed cell death. This disruption of normal cellular functions is essential for its role in combating cancer .

Pharmacokinetics

The pharmacokinetics of 15,18-Dihydroxyabieta-8,11,13-trien-7-one involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream and distributed to various tissues, where it exerts its effects. Metabolism primarily occurs in the liver, where it is broken down into active metabolites. These metabolites are then excreted through the kidneys. The bioavailability of the compound is influenced by its solubility and stability in biological fluids .

Result of Action

At the molecular level, the action of 15,18-Dihydroxyabieta-8,11,13-trien-7-one results in the inhibition of cancer cell growth and the induction of apoptosis. This leads to a reduction in tumor size and the suppression of metastasis. At the cellular level, the compound’s effects include the disruption of cell cycle progression, DNA damage, and the activation of apoptotic pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of 15,18-Dihydroxyabieta-8,11,13-trien-7-one. For instance, the compound may be more stable and effective in slightly acidic environments, which are often found in tumor tissues. Additionally, interactions with other drugs or compounds can either enhance or inhibit its activity, depending on the nature of the interaction .

Propriétés

IUPAC Name |

(1R,4aS,10aR)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18(2,23)13-6-7-15-14(10-13)16(22)11-17-19(3,12-21)8-5-9-20(15,17)4/h6-7,10,17,21,23H,5,8-9,11-12H2,1-4H3/t17-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAMQWAMMWRLBC-YSIASYRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@]2([C@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.